Cas no 89840-87-9 (4-chloro-N-ethyl-2-nitrobenzene-1-sulfonamide)

4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by its chloro and nitro functional groups, which contribute to its reactivity and potential utility in synthetic chemistry. The compound's structure, featuring an ethyl-substituted sulfonamide moiety, enhances its solubility in organic solvents, facilitating its use in various chemical transformations. Its nitro group offers opportunities for further functionalization, while the chloro substituent provides a handle for nucleophilic substitution reactions. This compound may serve as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals, where selective modifications of the benzene ring are required. Its stability under standard conditions ensures reliable handling and storage.
4-chloro-N-ethyl-2-nitrobenzene-1-sulfonamide structure
89840-87-9 structure
Product Name:4-chloro-N-ethyl-2-nitrobenzene-1-sulfonamide
CAS No:89840-87-9
MF:C8H9ClN2O4S
MW:264.686059713364
CID:587498
PubChem ID:43243380
Update Time:2025-06-08

4-chloro-N-ethyl-2-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-chloro-N-ethyl-2-nitro-
    • 4-chloro-N-ethyl-2-nitrobenzenesulfonamide
    • 4-chloro-N-ethyl-2-nitrobenzene-1-sulfonamide
    • 89840-87-9
    • DTXSID70655768
    • EN300-1453079
    • AKOS009169507
    • Inchi: 1S/C8H9ClN2O4S/c1-2-10-16(14,15)8-4-3-6(9)5-7(8)11(12)13/h3-5,10H,2H2,1H3
    • InChI Key: QTPMCZYRXYDLMU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])S(NCC)(=O)=O

Computed Properties

  • Exact Mass: 263.997
  • Monoisotopic Mass: 263.997
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 100A^2
  • XLogP3: 1.7

4-chloro-N-ethyl-2-nitrobenzene-1-sulfonamide Pricemore >>

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